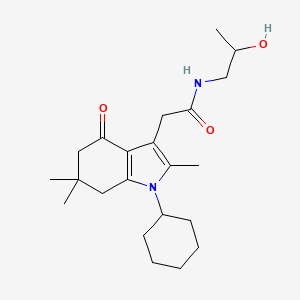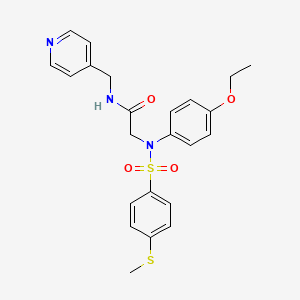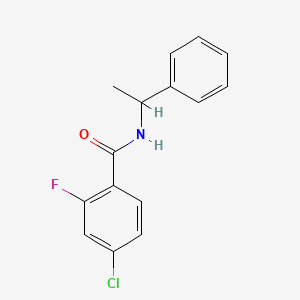![molecular formula C21H34N4O3 B6092903 1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6092903.png)
1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound that features a combination of methoxy, pyrazolyl, phenoxy, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the phenoxy and amino groups through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
科学的研究の応用
1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades that result in cellular responses.
類似化合物との比較
Similar Compounds
- 1-[2-methoxy-5-[(3-pyrazol-1-ylmethyl)phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
- 1-[2-methoxy-5-[(3-pyrazol-1-ylpropyl)phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
Uniqueness
1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrazolyl and phenoxy groups, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[2-methoxy-5-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c1-17(2)24(3)15-19(26)16-28-21-13-18(7-8-20(21)27-4)14-22-9-5-11-25-12-6-10-23-25/h6-8,10,12-13,17,19,22,26H,5,9,11,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHASUCBLXBTXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(COC1=C(C=CC(=C1)CNCCCN2C=CC=N2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B6092822.png)


![1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B6092852.png)
hydrazone](/img/structure/B6092854.png)
![4-[2-(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6092859.png)

![4-(3-furylmethyl)-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6092870.png)
![1-[4-(2,6-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B6092882.png)
![N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxy-4-nitrobenzamide](/img/structure/B6092891.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6092898.png)
![3-ethoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6092907.png)
![methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6092917.png)
![2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B6092934.png)
